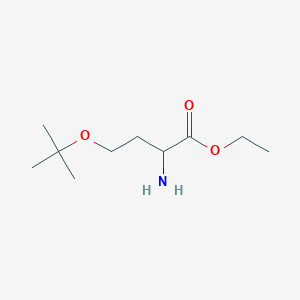

Ethyl 2-amino-4-(tert-butoxy)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-4-(tert-butoxy)butanoate is a chemical compound with the molecular formula C10H21NO3 . It has a molecular weight of 203.28 . The IUPAC name for this compound is ethyl 2-amino-4-tert-butoxybutanoate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H21NO3/c1-5-13-9(12)8(11)6-7-14-10(2,3)4/h8H,5-7,11H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Synthesis of Edeine Analogs

Ethyl 2-amino-4-(tert-butoxy)butanoate is utilized in the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoates, which are valuable for creating edeine analogs. These compounds are synthesized using differently N-protected (S)-2,3-diaminopropanoic acid, showcasing its utility in producing β-hydroxy-γ,δ-diamino products important in medicinal chemistry (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Enhancing Peptide Synthesis

This chemical serves as a precursor in the synthesis of Boc-Oxyma (Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate), an efficient coupling reagent for racemization-free esterification, thioesterification, amidation, and peptide synthesis. It demonstrates high reactivity similar to COMU but with easier preparation and recovery, significantly contributing to peptide synthesis with minimal chemical waste (Thalluri, Nadimpally, Chakravarty, Paul, & Mandal, 2013).

Chiral Controllers in Organic Synthesis

Amino alcohols derived from this compound, featuring bulky alkyl groups, have been synthesized and applied as chiral controllers in the catalytic enantioselective addition of diethylzinc to aldehydes. These ligands highlight the molecule's role in asymmetric synthesis, achieving enantioselectivities up to 96%, which is crucial for producing chiral compounds (Jimeno, Pastó, Riera, & Pericàs, 2003).

Future Directions

The future directions for research on Ethyl 2-amino-4-(tert-butoxy)butanoate could include further investigation into its synthesis, chemical reactivity, mechanism of action, and potential biological activity . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazard information, would be beneficial.

Properties

IUPAC Name |

ethyl 2-amino-4-[(2-methylpropan-2-yl)oxy]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-5-13-9(12)8(11)6-7-14-10(2,3)4/h8H,5-7,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOFTTGTTLMCOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCOC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2897874.png)

![N-(3,4-dimethylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2897877.png)

![5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2897884.png)

![9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B2897887.png)

![6-[(2R,3S,4R,5R,6S)-6-[[(2S,3S,4R,5S,6S)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one](/img/structure/B2897888.png)